REACTION_SMILES
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[Na+:20].[O:1]=[c:2]1[cH:3][cH:4][nH:5][c:6]2[cH:7][cH:8][c:9]([C:12]#[N:13])[cH:10][c:11]12.[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH-:19].[OH2:18].[P:14]([Br:15])([Br:16])[Br:17]>>[c:2]1([Br:15])[cH:3][cH:4][n:5][c:6]2[cH:7][cH:8][c:9]([C:12]#[N:13])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]ccc(=O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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|
Type
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product
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Smiles
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N#Cc1ccc2nccc(Br)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |